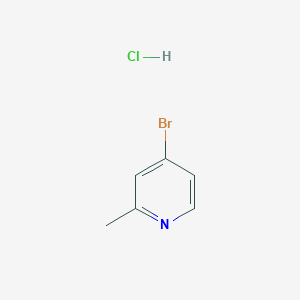

4-Bromo-2-methyl-pyridine hydrochloride

描述

Position of 4-Bromo-2-methyl-pyridine hydrochloride as a Key Heterocyclic Synthon

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the formation of a chemical bond during a reaction. This compound is highly valued as a key heterocyclic synthon. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry, agrochemicals, and materials science. guidechem.com

The utility of this compound as a synthon lies in its pre-functionalized pyridine (B92270) core. The pyridine ring is a common motif in many biologically active compounds and functional materials. google.com This compound provides a direct route to incorporate the 2-methyl-4-pyridyl group into larger molecular frameworks. Researchers utilize it as a starting material in the synthesis of more complex molecules, such as phenyloxadiazolyl pyridines, which have been investigated for their immunomodulating properties. chemicalbook.comhsppharma.com It is also employed in the preparation of crown-ester-bipyridines and viologens. chemicalbook.com The presence of the bromine atom allows for a variety of subsequent chemical modifications, primarily through cross-coupling reactions, which firmly establishes its position as a versatile building block in synthetic chemistry. guidechem.com

Strategic Importance in Pyridine Chemistry and Synthetic Organic Transformations

The strategic importance of this compound is most evident in its application in synthetic organic transformations, particularly in the construction of new carbon-carbon (C-C) and carbon-heteroatom bonds. guidechem.com The bromine atom at the 4-position of the pyridine ring is a key functional group that enables a range of powerful chemical reactions.

One of the most significant applications is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction has become a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and selectivity. researchgate.net In a typical Suzuki reaction, the bromine atom of 4-Bromo-2-methyl-pyridine is replaced by an organic group from a boronic acid derivative, allowing for the synthesis of various 4-aryl-2-methylpyridines. researchgate.net Research has focused on optimizing these coupling reactions, for instance, by using a combination of potassium carbonate as a base and a palladium-dppf catalyst under microwave conditions, which significantly improves reaction yields and environmental friendliness. guidechem.comresearchgate.net

Beyond Suzuki couplings, this compound is a precursor for other important transformations like Stille and Heck coupling reactions, which are also used to form new carbon-carbon bonds. guidechem.com The reactivity of the C-Br bond allows chemists to strategically introduce a wide variety of substituents at the 4-position, making it an indispensable tool for creating libraries of novel pyridine derivatives for drug discovery and materials science research. google.comguidechem.com

Key Synthetic Transformations Involving 4-Bromo-2-methyl-pyridine

| Reaction Type | Key Reagents/Catalysts | Bond Formed | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Carbon-Carbon (Aryl-Aryl) | guidechem.comresearchgate.netresearchgate.net |

| Stille Coupling | Organostannane reagent, Palladium catalyst | Carbon-Carbon | guidechem.com |

| Heck Coupling | Alkene, Palladium catalyst, Base | Carbon-Carbon (Aryl-Vinyl) | guidechem.com |

| Reductive Coupling | Sodium or Nickel | Carbon-Carbon (for bipyridines) | chemicalbook.com |

Overview of Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dynamic, with a strong focus on process optimization and the development of novel applications. A significant area of investigation involves enhancing the efficiency and sustainability of its synthesis and subsequent reactions. For example, studies have optimized the Sandmeyer-type reaction used to produce 4-Bromo-2-methyl-pyridine, achieving yields as high as 95% by carefully controlling reaction temperatures. researchgate.net Furthermore, the development of "green" chemistry protocols, such as using aqueous solvent systems for Suzuki coupling reactions, is an active area of research aimed at reducing environmental impact. researchgate.net

Future directions for this compound are closely tied to the expansion of the pharmaceutical and agrochemical industries, which are the primary consumers of this chemical intermediate. datainsightsmarket.com The market for 4-Bromo-2-methyl-pyridine is projected to grow, driven by the continuous demand for novel drugs and pesticides that incorporate the pyridine scaffold. datainsightsmarket.com This growth is expected to spur further innovation in manufacturing processes to improve cost-effectiveness and sustainability. datainsightsmarket.com Emerging trends suggest an increased focus on its application in new fields of materials science and the development of innovative catalysts that can further expand its synthetic utility. As research continues, this compound is expected to remain a vital tool for chemists creating the next generation of functional molecules.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromo-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDPKTQFQCXYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627673 | |

| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856834-97-4 | |

| Record name | Pyridine, 4-bromo-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methyl Pyridine Hydrochloride and Its Precursors

Regioselective Synthesis of 4-Bromo-2-methylpyridine (B16423) via Classical Approaches

Achieving regiochemical control in the substitution of pyridine (B92270) rings is a fundamental challenge in heterocyclic chemistry. Classical methods remain highly relevant for the specific synthesis of isomers like 4-bromo-2-methylpyridine, which cannot be easily accessed through direct halogenation.

The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into halides via diazonium salts, provides a reliable and regioselective route to 4-bromo-2-methylpyridine. vaia.com The synthesis starts from the readily available precursor, 2-methyl-4-aminopyridine (B1174260). This process is technically a diazotization-bromination rather than a classic copper-catalyzed Sandmeyer reaction, but it follows the same strategic principle of using a diazonium salt intermediate.

A typical and high-yielding procedure involves the initial reaction of 2-methyl-4-aminopyridine with hydrobromic acid at low temperatures to form the corresponding ammonium (B1175870) salt. chemicalbook.comgoogle.com The mixture is cooled further, typically to temperatures between -10°C and 0°C, before the dropwise addition of elemental bromine. Subsequently, an aqueous solution of sodium nitrite (B80452) is added slowly while maintaining the low temperature. This in-situ formation of the diazonium salt and its immediate reaction with bromide ions ensures high regioselectivity. The reaction is then quenched by basification, typically with sodium hydroxide, to a pH of about 9, followed by extraction of the product with an organic solvent like ethyl acetate. chemicalbook.com This method has been reported to achieve yields as high as 95%. chemicalbook.com

A study optimizing this Sandmeyer-type reaction noted that strict temperature control is crucial for maximizing the yield, which was improved from 71% to 92% by maintaining the temperature at -10°C during initial stages and at 0°C during the addition of sodium nitrite. researchgate.net

Table 1: Reaction Conditions for Modified Sandmeyer Synthesis of 4-Bromo-2-methylpyridine

| Reactant | Reagents | Temperature | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-aminopyridine | 1. 48% Hydrobromic Acid (HBr) 2. Bromine (Br₂) 3. Sodium Nitrite (NaNO₂) 4. Sodium Hydroxide (NaOH) | -5°C to 0°C | 1. Diazotization of the amine with NaNO₂ in HBr. 2. In-situ displacement of the diazonium group by bromide. 3. Basification and extraction. | 95% | chemicalbook.com |

| 2-Methyl-4-aminopyridine | 1. 48% Hydrobromic Acid (HBr) 2. Sodium Nitrite (NaNO₂) | -10°C to 0°C | 1. Diazotization in HBr using a dry ice/acetone bath. 2. Stirring for 16 hours after addition. 3. Basification and extraction with methyl tert-butyl ether. | 92% | researchgate.net |

Direct electrophilic bromination of the pyridine ring is notoriously challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack to a greater extent than a nitro group in a benzene (B151609) ring. When the reaction is forced under harsh conditions (e.g., high temperatures), substitution typically occurs at the 3-position.

For 2-methylpyridine (B31789) (2-picoline), direct bromination is not a viable strategy for producing the 4-bromo isomer with any degree of selectivity. The electron-donating methyl group at the 2-position is not sufficient to overcome the deactivating effect of the ring nitrogen and direct the incoming electrophile to the 4-position. Instead, a mixture of products or reaction at the methyl group (free-radical bromination) is more likely. daneshyari.com To achieve substitution at the 2- or 4-positions, an "umpolung" (reversal of polarity) strategy is often employed, such as the formation of a pyridine N-oxide. The N-oxide activates the 2- and 4-positions towards electrophilic attack, after which the N-oxide can be removed. researchgate.net However, this multi-step process underscores the fact that a direct, one-step bromination of 2-methylpyridine to selectively yield 4-bromo-2-methylpyridine is not a standard or efficient method. Therefore, routes like the Sandmeyer reaction are preferred for their unambiguous regiochemical outcome.

Optimized Synthesis of 4-Bromo-2-methyl-pyridine hydrochloride

For many applications, particularly in pharmaceuticals, the hydrochloride salt of the pyridine base is required due to its increased stability and water solubility.

The conversion of 4-bromo-2-methylpyridine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a base, accepting a proton from a strong acid. vaia.com Common protocols involve dissolving the free base, 4-bromo-2-methylpyridine, in a suitable non-polar or moderately polar organic solvent such as dichloromethane, diethyl ether, or toluene (B28343). guidechem.comgoogle.com

Hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether) is added. guidechem.comchemicalbook.com The reaction is typically exothermic and results in the precipitation of this compound as a solid, as it is generally insoluble in these solvents.

Table 2: General Protocols for Pyridine Hydrochloride Salt Formation

| Method | Reagents & Solvents | Procedure | Reference |

|---|---|---|---|

| Gas-Liquid Synthesis | Pyridine Base, Dichloromethane, Hydrogen Chloride (gas) | Dry HCl gas is passed through a solution of the pyridine base in dichloromethane, causing the salt to precipitate. | guidechem.com |

| Liquid-Liquid Synthesis | Pyridine Base, Concentrated Hydrochloric Acid | Reaction of the base with aqueous HCl. This method is less preferred if an anhydrous product is desired. | chemicalbook.com |

Purification of the resulting hydrochloride salt is critical. The crude solid is collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities. chemicalbook.com For higher purity, recrystallization can be performed. A common solvent system for this is a mixture of chloroform (B151607) and ethyl acetate. chemicalbook.com It is important to note that pyridine hydrochloride salts are often hygroscopic and must be handled and stored in anhydrous conditions to prevent the absorption of atmospheric moisture. researchgate.net

Innovative Synthetic Pathways to 4-Bromo-2-methylpyridine and Related Structures

While the final bromination step often relies on the classical Sandmeyer-type reaction, innovative pathways focus on the efficient, large-scale preparation of the necessary precursors. A notable example is an integrated synthesis of 4-bromo-2-methylpyridine that begins with 2-chloro-4-nitropyridine. google.com

This pathway involves two key steps prior to the final bromination:

Condensation and Decarboxylation: Diethyl malonate is reacted with an alkali metal and then condensed with 2-chloro-4-nitropyridine, followed by decarboxylation to produce 2-methyl-4-nitropyridine (B19543).

Catalytic Hydrogenation: The crucial innovative step is the reduction of the nitro group of 2-methyl-4-nitropyridine. This is achieved through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent. This catalytic method is highly efficient and selective for reducing the nitro group to the amine, yielding 2-methyl-4-aminopyridine, the direct precursor for the Sandmeyer reaction. google.com

The development of such efficient syntheses is driven by the utility of 4-bromo-2-methylpyridine as a building block in modern catalytic cross-coupling reactions. For instance, it is a key substrate in palladium-catalyzed Suzuki coupling reactions to form C-C bonds, creating complex biaryl structures that are of interest in drug discovery. guidechem.comresearchgate.net The efficiency of these subsequent catalytic applications relies on the availability of high-purity starting materials like 4-bromo-2-methylpyridine, underscoring the importance of the optimized synthetic routes described.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of 4-bromo-2-methylpyridine derivatives, microwave irradiation has been effectively employed to optimize Suzuki coupling reactions, a fundamental carbon-carbon bond-forming process in organic synthesis. guidechem.comresearchgate.net

A notable study focused on the synthesis of 2-methyl-4-phenylpyridine (B85350) and its derivatives, using 4-bromo-2-methylpyridine as a key starting material. researchgate.net The research systematically investigated the influence of different bases and catalysts under microwave conditions to enhance reaction efficiency. The optimal conditions were identified as using a combination of potassium carbonate (K₂CO₃) as the base and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. guidechem.comresearchgate.net The reaction was conducted in a mixed solvent system of water and 1,4-dioxane (B91453) (in a 5:1 ratio) and heated to 120°C using microwave irradiation. guidechem.com

Under these optimized microwave-assisted conditions, the Suzuki coupling reaction demonstrated a significant improvement in performance. The total yield of the desired coupled product reached 81%, an increase of 30% compared to pre-optimization attempts. guidechem.comresearchgate.net This approach highlights the utility of microwave technology in rapidly identifying optimal reaction parameters and achieving high-yield synthesis, which is particularly valuable in the development of pharmaceuticals and other fine chemicals. guidechem.com The general advantages of microwave-assisted organic synthesis include rapid heating, precise temperature control, and often, the ability to perform reactions under solvent-free conditions, contributing to more efficient and cleaner chemical processes. nih.gov

Table 1: Optimization of Suzuki Coupling Reaction via Microwave-Assisted Synthesis guidechem.comresearchgate.net

| Parameter | Condition | Outcome |

| Heating Method | Microwave Irradiation | Rapid and uniform heating |

| Temperature | 120 °C | Optimized for high reactivity |

| Solvent System | water/1,4-dioxane (5:1) | Efficient and greener solvent choice |

| Base | Potassium Carbonate (K₂CO₃) | Optimal base for the coupling |

| Catalyst | Pd(dppf)Cl₂ | Highly effective palladium catalyst |

| Result | 81% Total Yield | Significant (30%) increase in yield |

Environmentally Conscious (Green Chemistry) Synthetic Strategies

The principles of green chemistry are increasingly integrated into synthetic organic chemistry to minimize environmental impact. The optimized microwave-assisted Suzuki coupling reaction for 4-bromo-2-methylpyridine derivatives exemplifies such a strategy. guidechem.comresearchgate.net This method is described as not only highly efficient but also environmentally friendly ("green"). researchgate.net

The "green" aspects of this synthesis are multifaceted. Firstly, the use of a water-based solvent system (water/1,4-dioxane) significantly reduces the reliance on purely organic, often more hazardous, solvents. Water is a benign and non-toxic solvent, and its use is a cornerstone of green chemistry. Secondly, the efficiency of the microwave-assisted process itself contributes to its green credentials. The reaction's high yield (81%) and good substrate adaptability mean that less waste is generated, and resources are used more effectively. guidechem.comresearchgate.net Furthermore, microwave-assisted reactions often require significantly less time and energy compared to conventional heating methods, further reducing the environmental footprint of the synthesis. researchgate.net

Synthesis of Key Intermediates and Analogues of 4-Bromo-2-methylpyridine

The synthesis of intermediates and structural isomers of 4-bromo-2-methylpyridine is crucial for accessing a wide range of biologically active molecules and functional materials. medchemexpress.comchemicalbook.com

Preparation of Pyridine N-Oxide Derivatives

Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. The N-oxide group alters the electron density of the ring, facilitating certain substitution reactions that are difficult to achieve with the parent pyridine. For the synthesis of 4-bromo-2-methylpyridine, 2-Picoline-N-oxide (the N-oxide of 2-methylpyridine) is a key raw material. chemicalbook.com

The general preparation of a pyridine N-oxide involves the oxidation of the pyridine nitrogen atom, typically using a peroxy acid such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). In the specific context of precursors to 4-bromo-2-methylpyridine, 4-Nitro-2-picoline N-oxide is also listed as a relevant starting material. chemicalbook.com This intermediate can be used to introduce substituents at specific positions before the final synthetic steps to yield the target brominated pyridine.

Routes to Other Bromo- and Methyl-Substituted Pyridine Isomers

The regioselective synthesis of various bromo- and methyl-substituted pyridine isomers is of significant chemical interest. Different isomers serve as building blocks for distinct classes of compounds.

5-Bromo-2-methylpyridine: A multi-step synthesis for this isomer has been developed to avoid issues like poor catalyst performance and difficult product separation associated with older methods. google.com The process begins with the reaction of diethyl malonate with an alkali metal, followed by condensation with 5-nitryl-2-chloropyridine. The resulting product is decarboxylated under acidic conditions to yield 5-nitryl-2-methylpyridine. This nitro-intermediate is then subjected to hydrogenation reduction using a Pd/C catalyst to give 5-amido-2-methylpyridine. In the final step, a Sandmeyer-type reaction is performed: the amine is treated with acid and bromine, followed by a sodium nitrite solution, to afford 5-bromo-2-methylpyridine. google.com This method is noted for its mild reaction conditions and high yield, making it suitable for industrial production. google.com

2-Bromo-5-aldehyde pyridine: This isomer can be prepared via a Grignard reaction. google.com The synthesis starts with 2,5-dibromopyridine, which is dissolved in a solvent like tetrahydrofuran (B95107) (THF). A Grignard reagent, such as isopropyl magnesium chloride, is added at a controlled temperature (e.g., -15°C). After an activation period, anhydrous dimethylformamide (DMF) is added to the reaction mixture to install the aldehyde group, yielding the final product. This method provides a more controlled and higher-yielding alternative to processes using n-butyllithium, which can be difficult to manage on an industrial scale. google.com

General Bromination via Sandmeyer Reaction: A common and high-yielding method for introducing a bromine atom onto a pyridine ring is through the diazotization of an aminopyridine precursor, followed by a Sandmeyer reaction. For instance, 2-methyl-4-bromopyridine can be prepared from 2-methyl-4-aminopyridine with a 95% molar yield. chemicalbook.comgoogle.com The amine is dissolved in hydrobromic acid (HBr) and cooled to -5°C. Liquid bromine is added, followed by the dropwise addition of a sodium nitrite solution. After the reaction, the pH is adjusted to 9 with sodium hydroxide, and the product is extracted. chemicalbook.comgoogle.com

Table 2: Synthetic Routes to Bromo- and Methyl-Substituted Pyridine Isomers

| Target Isomer | Starting Material(s) | Key Reagents/Steps | Reported Yield | Reference(s) |

| 5-Bromo-2-methylpyridine | Diethyl malonate, 5-Nitryl-2-chloropyridine | 1. Condensation/Decarboxylation 2. Pd/C Hydrogenation 3. Diazotization/Bromination | High | google.com |

| 2-Bromo-5-aldehyde pyridine | 2,5-Dibromopyridine | Isopropyl magnesium chloride, DMF | High Purity/Yield | google.com |

| 2-Methyl-4-bromopyridine | 2-Methyl-4-aminopyridine | HBr, Bromine, Sodium Nitrite | 95% | chemicalbook.comgoogle.com |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | 5-Methylnicotinic acid | Not specified | 65.9% | researchgate.net |

Reactivity and Mechanistic Studies of 4 Bromo 2 Methyl Pyridine Hydrochloride

Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-methylpyridine (B16423)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and 4-bromo-2-methylpyridine is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the case of 4-bromo-2-methylpyridine, this reaction allows for the introduction of various aryl or vinyl groups at the 4-position.

A study focused on optimizing the Suzuki coupling of 4-bromo-2-methylpyridine with phenylboronic acid found that the combination of potassium carbonate (K₂CO₃) as the base and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst in a water/1,4-dioxane (B91453) solvent system under microwave irradiation at 120°C provided the optimal conditions. This optimized protocol resulted in a significant increase in the yield of 2-methyl-4-phenylpyridine (B85350), achieving a total yield of 81%. rsc.orgresearchgate.net The reaction demonstrates good substrate adaptability, suggesting its utility for the synthesis of a range of 4-aryl-2-methylpyridine derivatives. rsc.orgresearchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane (5:1) | Microwave, 120°C | 81 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80°C | Good to Excellent (qualitative) |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80°C | Moderate to Good (qualitative) |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgwikipedia.orgtandfonline.com This reaction is highly valuable for the synthesis of arylamines from readily available starting materials. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the aminated product. wikipedia.org

While specific studies detailing the Buchwald-Hartwig amination of 4-bromo-2-methylpyridine are not abundant in the readily available literature, the reactivity of similar bromopyridine isomers provides valuable insight. For instance, 2-bromo-6-methylpyridine (B113505) has been successfully coupled with (+/-)-trans-1,2-diaminocyclohexane using a palladium catalyst system consisting of [Pd₂(dba)₃] and (±)-BINAP, with sodium tert-butoxide (NaOtBu) as the base in toluene (B28343) at 80°C, affording the corresponding diamine product in 60% yield. bohrium.com This example suggests that 4-bromo-2-methylpyridine would be a viable substrate for similar C-N bond-forming reactions with a range of primary and secondary amines under appropriate catalytic conditions. The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often promoting high catalytic activity. wikipedia.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like bromide is present at the 2- or 4-position. The nitrogen atom in the pyridine ring can stabilize the negative charge of the Meisenheimer intermediate through resonance, which is a key factor in promoting this reaction pathway. flowfrontier.co.jp

For 4-bromo-2-methylpyridine, nucleophilic attack is highly favored at the C-4 position. The intermediate formed upon addition of a nucleophile at this position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. This stabilization is not possible when the attack occurs at the C-3 position, making the C-4 position significantly more reactive towards nucleophiles. flowfrontier.co.jp

A common example of this reactivity is the reaction of 4-bromopyridine (B75155) with sodium methoxide (B1231860) in methanol (B129727), which yields 4-methoxypyridine (B45360) as the major product. nih.gov This transformation proceeds via the addition of the methoxide ion to the C-4 position, followed by the elimination of the bromide ion. It is expected that 4-bromo-2-methylpyridine would undergo similar reactions with a variety of nucleophiles.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on 4-Halopyridines

| Halopyridine | Nucleophile | Product | Conditions |

|---|---|---|---|

| 4-Bromopyridine | Sodium methoxide | 4-Methoxypyridine | Methanol |

| 4-Chloropyridine | Ethanol | 4-Ethoxypyridine | Microwave, 140°C |

| 4-Iodopyridine | Sodium thiophenoxide | 4-(Phenylthio)pyridine | Microwave, HMPA, 100°C |

Reactivity of the Bromo Substituent: Halogen Exchange and Reduction

The bromo substituent at the 4-position of 2-methylpyridine (B31789) is a versatile handle for further functionalization through halogen exchange and reduction reactions.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent. For 4-bromo-2-methylpyridine, treatment with a reagent like n-butyllithium would be expected to result in a lithium-halogen exchange, forming 2-methyl-4-lithiopyridine. This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl. wikipedia.org

The bromo group can also be removed through reduction, replacing it with a hydrogen atom. While specific protocols for the direct reduction of 4-bromo-2-methylpyridine are not extensively detailed, methods used for similar compounds are applicable. For instance, dissolving metal reductions or catalytic hydrogenation are common methods for the dehalogenation of aryl halides. A patent describes a method for the preparation of 2-methyl-4-bromopyridine that involves the hydrogenation of 2-methyl-4-nitropyridine (B19543) to 2-methyl-4-aminopyridine (B1174260), followed by a Sandmeyer-type reaction. mdpi.com The reverse reaction, the reduction of the bromo group, could likely be achieved under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).

Functionalization of the Methyl Group: Oxidation and Derivatization

The methyl group at the 2-position of 4-bromo-2-methylpyridine offers another site for chemical modification, primarily through oxidation or derivatization reactions.

Oxidation of the methyl group can lead to the corresponding carboxylic acid. A known method for this transformation involves the oxidation of 4-bromo-2-methylpyridine with potassium permanganate (B83412) (KMnO₄) in water. researchgate.net The reaction is typically carried out by heating the mixture, during which the methyl group is oxidized to a carboxylate, which upon acidification, yields 4-bromopyridine-2-carboxylic acid. researchgate.net This carboxylic acid derivative is a valuable building block for the synthesis of more complex molecules.

Derivatization of the methyl group can also be achieved through side-chain halogenation. While direct bromination of 2-methylpyridine tends to occur on the pyridine ring, side-chain bromination can be favored under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. mdpi.com This would lead to the formation of 4-bromo-2-(bromomethyl)pyridine, a reactive intermediate that can participate in various nucleophilic substitution reactions to introduce diverse functionalities at the methyl position.

Metalation Chemistry and Organometallic Intermediates Derived from 4-Bromo-2-methylpyridine

The formation of organometallic intermediates from 4-bromo-2-methylpyridine can be achieved through either metal-halogen exchange, as discussed previously, or through direct deprotonation (metalation) of a C-H bond. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. scite.aiscience.gov In this approach, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent position.

In the case of 2-methylpyridine, the nitrogen atom of the pyridine ring can act as a directing group, although its directing ability is moderate. Metalation of pyridines can be complicated by the competing nucleophilic addition of the organometallic reagent to the electron-deficient ring. researchgate.net For 4-methylpyridine, reaction with n-butyllithium can result in a mixture of the 1,2-nucleophilic addition product and the laterally metalated species (deprotonation of the methyl group).

For 4-bromo-2-methylpyridine, the presence of the bromo substituent would likely favor metal-halogen exchange over direct C-H metalation when treated with a strong organolithium base. However, the use of hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could potentially favor deprotonation. The most acidic proton on the pyridine ring, after the methyl protons, would be at the C-3 or C-5 position. The formation of the corresponding organometallic intermediate would open up avenues for the introduction of electrophiles at these positions.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and widely utilized method for the formation of carbon-lithium bonds, transforming an organic halide into a potent organolithium nucleophile. wikipedia.orgharvard.edu This reaction is particularly effective for aryl and vinyl halides and is known to be a very fast process, often proceeding at very low temperatures to avoid side reactions. wikipedia.orgharvard.edu In the case of 4-bromo-2-methylpyridine, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), can induce a bromine-lithium exchange to generate the highly reactive intermediate, 2-methyl-4-lithiopyridine.

The mechanism of lithium-halogen exchange is generally believed to proceed through an "ate-complex" intermediate. wikipedia.orgharvard.edu In this proposed pathway, the organolithium reagent attacks the halogen atom, forming a transient, negatively charged intermediate which then collapses to the more stable aryllithium and alkyl halide. wikipedia.org The rate of exchange is dependent on the halogen, with the reactivity trend being I > Br > Cl. wikipedia.org

For 4-bromo-2-methylpyridine, the primary reaction with n-BuLi at low temperatures (e.g., -78 °C) is the halogen-metal exchange at the C-4 position. This is due to the greater stability of the resulting sp²-hybridized carbanion compared to the sp³-hybridized carbanion of the alkyllithium reagent. wikipedia.org However, a potential competing reaction is the deprotonation of the methyl group at the C-2 position (lateral lithiation), which would yield a different organolithium intermediate. Studies on similar picoline derivatives have shown that the reaction pathway can be influenced by the choice of base and reaction conditions. researchgate.net

The resulting 2-methyl-4-lithiopyridine is a versatile intermediate that can be trapped with a wide range of electrophiles to introduce various functional groups at the C-4 position. This provides a reliable method for the synthesis of 4-substituted-2-methylpyridines.

Below is a representative table of potential reactions of the in situ generated 2-methyl-4-lithiopyridine with various electrophiles, based on general reactivity patterns of organolithium reagents. nih.gov

| Electrophile | Reagent | Product | Expected Yield Range |

| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C2. DMF | 2-Methylpyridine-4-carbaldehyde | Moderate to High |

| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C2. CO₂ (s) | 2-Methylpyridine-4-carboxylic acid | Moderate to High |

| Benzaldehyde | 1. n-BuLi, THF, -78 °C2. PhCHO | (2-Methylpyridin-4-yl)(phenyl)methanol | Moderate to High |

| Trimethylsilyl (B98337) chloride (TMSCl) | 1. n-BuLi, THF, -78 °C2. TMSCl | 2-Methyl-4-(trimethylsilyl)pyridine | High |

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C2. I₂ | 4-Iodo-2-methylpyridine | High |

Studies on Reaction Selectivity and Mechanism

The selectivity of reactions involving 4-bromo-2-methylpyridine is a critical aspect of its synthetic utility. The positions on the pyridine ring exhibit different reactivities due to the electronic influence of the nitrogen heteroatom, the bromine substituent, and the methyl group.

Regioselective Functionalization of Pyridine Ring Systems

The functionalization of the pyridine ring is highly dependent on the reaction type and the directing effects of the existing substituents. In 4-bromo-2-methylpyridine, the pyridine nitrogen renders the α- (C2, C6) and γ- (C4) positions electron-deficient and thus susceptible to nucleophilic attack.

In the context of lithiation, the bromine at C-4 is the primary site for halogen-metal exchange with strong bases like n-BuLi, as discussed previously. However, the methyl group at C-2 can also influence regioselectivity. The use of sterically hindered bases or specific metalating agents can direct metalation to other positions. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl or TMP₂Zn·2LiCl, has been shown to be effective for the regioselective deprotonation of various substituted pyridines, often directed by the coordinating ability of substituents. thieme-connect.de

For nucleophilic aromatic substitution (SNAr) reactions, the bromine at the C-4 position is a good leaving group. The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position towards attack by nucleophiles. The methyl group at C-2 has a modest electron-donating effect which can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted bromopyridine, but the C-4 position remains the most likely site for substitution.

Base-Catalyzed Aryl Halide Isomerization Processes

The isomerization of aryl halides under basic conditions is a known phenomenon, often proceeding through highly reactive aryne intermediates. For bromopyridines, treatment with a strong base can lead to the formation of a "pyridyne" intermediate through deprotonation adjacent to the halogen, followed by elimination of the halide.

In the case of a 4-bromopyridine derivative, deprotonation at the C-3 position would lead to a 3,4-pyridyne intermediate. Subsequent addition of a nucleophile to this pyridyne can occur at either C-3 or C-4, potentially leading to a mixture of products. Studies on the base-catalyzed isomerization of 3-bromopyridines have shown that they can isomerize to 4-bromopyridines via a pyridyne intermediate, with the selectivity of subsequent nucleophilic substitution being driven by the facile SNAr reaction at the 4-position.

While specific studies on the base-catalyzed isomerization of 4-bromo-2-methylpyridine are not extensively documented in the reviewed literature, the general mechanism suggests that under strong basic conditions, formation of a 2-methyl-3,4-pyridyne could occur. The regioselectivity of nucleophilic addition to this intermediate would be influenced by the electronic and steric effects of the methyl group. The methyl group might sterically hinder attack at the C-3 position, favoring addition at C-4. Furthermore, the electronic nature of the pyridyne would also play a crucial role in directing the incoming nucleophile.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methyl Pyridine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of molecular structures in solution. For 4-Bromo-2-methyl-pyridine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivities.

¹H and ¹³C NMR Chemical Shift Analysis in Different Solvent Systems

The ¹H and ¹³C NMR spectra of this compound are significantly influenced by the solvent used for analysis, owing to solvent-solute interactions and the acidic nature of the pyridinium (B92312) proton. Protonation of the pyridine (B92270) nitrogen leads to a general downfield shift of all ring protons and carbons compared to the free base, 4-bromo-2-methylpyridine (B16423), due to the increased electron-withdrawing effect of the positively charged nitrogen atom.

In a typical deuterated solvent like Deuterium Oxide (D₂O), the acidic N-H proton will exchange with deuterium, often rendering it unobservable or as a broad signal. The chemical shifts of the aromatic protons are expected to be downfield. The methyl protons will appear as a singlet, also shifted downfield compared to the free base.

In a non-protic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆), the N-H proton is observable and typically appears as a broad singlet at a significantly downfield chemical shift, characteristic of an acidic proton. The chemical shifts of the aromatic and methyl protons will also be observed.

¹H NMR Chemical Shift Data

| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Notes |

| H-3 | ~7.8 | d | |

| H-5 | ~8.0 | d | |

| H-6 | ~8.5 | s | |

| CH₃ | ~2.6 | s | |

| N-H | >14.0 | br s | Chemical shift is concentration and temperature dependent. |

Note: The expected chemical shifts are based on data for 4-bromo-2-methylpyridine and the known effects of protonation on pyridine rings. Actual values may vary.

¹³C NMR Chemical Shift Data

The protonation of the nitrogen atom in the pyridine ring causes a significant deshielding effect on the carbon atoms, resulting in downfield shifts in the ¹³C NMR spectrum compared to the free base. The C-2 and C-6 carbons, being closest to the nitrogen, experience the largest downfield shift.

| Carbon | Expected Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | ~158 |

| C-3 | ~130 |

| C-4 | ~135 |

| C-5 | ~145 |

| C-6 | ~150 |

| CH₃ | ~20 |

Note: The expected chemical shifts are based on data for related substituted pyridines and their hydrochlorides. acs.orgresearchgate.net Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, a cross-peak would be expected between the H-3 and H-5 protons, confirming their ortho relationship, though the coupling may be small (long-range). No correlations would be observed for the H-6 and methyl protons with other protons, as they are isolated. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the pyridine ring and the methyl group. researchgate.netcolumbia.edu For instance, the proton signal at ~2.6 ppm would correlate with the carbon signal at ~20 ppm, confirming the assignment of the methyl group.

The methyl protons (at ~2.6 ppm) showing correlations to C-2 and C-3.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-5 proton showing correlations to C-4 and C-6.

The H-6 proton showing correlations to C-2 and C-5.

These 2D NMR techniques, when used in concert, provide an unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. nih.govmdpi.com

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by vibrations of the pyridinium ring, the methyl group, and the N-H bond. The protonation of the pyridine nitrogen leads to notable changes compared to the free base. pw.edu.pl A broad absorption band is typically observed in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in pyridinium salts. pw.edu.pl The C-H stretching vibrations of the aromatic ring and the methyl group appear in the 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ regions, respectively.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of information about the skeletal vibrations of the pyridine ring. The C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The presence of the methyl and bromo substituents will influence the exact positions and intensities of these bands. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2900 | Methyl C-H stretch |

| ~2800-2500 | N-H stretch (broad) |

| ~1630 | Pyridinium ring stretch |

| ~1500 | Pyridinium ring stretch |

| ~1450 | Methyl C-H bend |

| ~830 | C-H out-of-plane bend |

| ~550 | C-Br stretch |

Note: The expected frequencies are based on data for pyridine hydrochloride and substituted pyridines. nist.govchemicalbook.comnist.gov Actual values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would be dominated by the symmetric vibrations of the pyridine ring. The ring breathing mode, a strong and sharp band characteristic of pyridines, is expected around 1000 cm⁻¹. The C-Br stretch is also Raman active and would appear in the low-frequency region. The N-H stretching vibration is generally weak and broad in Raman spectra.

Characteristic Raman Shifts

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H stretch |

| ~1630 | Pyridinium ring stretch |

| ~1030 | Ring breathing mode (symmetric) |

| ~830 | C-H out-of-plane bend |

| ~550 | C-Br stretch |

Note: The expected Raman shifts are based on data for pyridine hydrochloride and related compounds. nih.govresearchgate.net Actual values may vary.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

The crystal structure would be expected to consist of 4-bromo-2-methylpyridinium cations and chloride anions. A key feature would be the hydrogen bonding between the pyridinium N-H group and the chloride anion (N-H···Cl). This interaction is a primary determinant of the crystal packing. The molecules would likely pack in a way that maximizes these hydrogen bonding interactions and accommodates the steric bulk of the methyl and bromo substituents. The pyridine rings are expected to be essentially planar.

Expected Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Interactions | N-H···Cl hydrogen bonding, π-π stacking |

Note: These parameters are hypothetical and based on the crystal structures of similar pyridine hydrochloride salts.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, mass spectrometric analysis typically involves the examination of the protonated free base, [C₆H₆BrN+H]⁺, as the hydrochloride salt readily dissociates in the ionization source.

The molecular formula of the free base, 4-Bromo-2-methylpyridine, is C₆H₆BrN. nih.gov Its monoisotopic mass is calculated to be 170.96836 Da. chemspider.com A key feature in the mass spectrum of this compound is the presence of two major peaks in the molecular ion region, separated by two mass-to-charge (m/z) units, with nearly equal intensity. libretexts.org This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.orgdocbrown.info Therefore, the molecular ion region will exhibit peaks corresponding to [C₆H₆⁷⁹BrN+H]⁺ and [C₆H₆⁸¹BrN+H]⁺.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for analysis. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of substituted pyridines is a well-understood process. researchgate.net Primary fragmentation pathways for 4-Bromo-2-methylpyridine would involve the loss of the bromine atom or the cleavage of the pyridine ring. A common fragmentation for pyridine derivatives is the loss of hydrogen cyanide (HCN), leading to the formation of a pyrrole (B145914) cation fragment. researchgate.net The observation of the pyridinium ion at m/z 78 is a common diagnostic fragment in the mass spectra of many pyridine derivatives. researchgate.net

The precise mass data and the isotopic distribution pattern confirm the elemental composition, while the fragmentation pattern provides definitive structural information.

Table 1: Predicted Mass Spectrometry Data for 4-Bromo-2-methyl-pyridine

| Ion Species | Predicted m/z | Interpretation |

|---|---|---|

| [C₆H₆⁷⁹BrN+H]⁺ | 172 | Molecular ion (protonated) with ⁷⁹Br |

| [C₆H₆⁸¹BrN+H]⁺ | 174 | Molecular ion (protonated) with ⁸¹Br |

| [C₆H₆N]⁺ | 92 | Loss of Bromine radical (Br•) |

| [C₅H₅N]⁺ | 78 | Pyridinium ion; possible loss of CH₂Br |

Note: The table presents predicted values based on known fragmentation patterns of similar compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of a pyridine derivative is characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

The parent molecule, pyridine, exhibits a strong π → π* transition around 254 nm and a weak n → π* (non-bonding electron on nitrogen to anti-bonding π orbital) transition at a longer wavelength. sielc.com The introduction of substituents onto the pyridine ring alters the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ).

For this compound, two key factors influence its UV-Vis spectrum: the electronic effects of the methyl and bromo substituents, and the protonation of the pyridine nitrogen. The methyl group (an auxochrome) and the bromine atom (containing lone pairs) can interact with the π-system of the pyridine ring, typically causing a bathochromic (red) shift of the π → π* bands.

Crucially, the formation of the hydrochloride salt involves the protonation of the nitrogen atom. This protonation significantly affects the electronic structure. The n → π* transition is characteristically blue-shifted (hypsochromic shift) upon protonation because the non-bonding electrons on the nitrogen are now involved in a bond with the proton, lowering their energy and increasing the energy required for the transition. rsc.org Conversely, the π → π* transitions are often red-shifted (bathochromic shift) as the protonated pyridinium ion has a different electron distribution within its π-system. rsc.org

Therefore, the spectrum of this compound in a polar solvent (like water or ethanol) is expected to show distinct bands corresponding to the π → π* transitions of the pyridinium chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ Region (nm) | Description |

|---|---|---|

| π → π* | 260 - 280 | Primary absorption band of the substituted pyridinium ring. |

| π → π* | 210 - 230 | Higher energy absorption band of the substituted pyridinium ring. |

Note: The expected absorption maxima are based on the known spectral properties of pyridine and the general effects of substitution and protonation. Specific values depend on the solvent used.

Theoretical and Computational Investigations of 4 Bromo 2 Methyl Pyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately model the behavior of 4-Bromo-2-methyl-pyridine hydrochloride. urfu.ruresearchgate.netijcrt.org

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. A key feature of the hydrochloride salt is the protonation of the nitrogen atom within the pyridine (B92270) ring.

Conformational analysis, particularly concerning the orientation of the methyl group, can be performed by scanning the potential energy surface as a function of specific dihedral angles. nih.gov This helps in identifying the global minimum energy conformer, which is essential for all subsequent calculations. The optimized geometric parameters provide a solid foundation for understanding the molecule's structural properties.

Table 1: Representative Optimized Geometrical Parameters for Pyridine Derivatives Note: This table presents typical bond length and angle values derived from DFT studies on similar pyridine-containing molecules for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-N-C (ring) | 117 - 119 |

| C-N (ring) | 1.33 - 1.35 | C-C-C (ring) | 118 - 121 |

| C-Br | 1.89 - 1.91 | C-C-Br | 119 - 121 |

| C-CH3 | 1.50 - 1.52 | H-C-H (methyl) | 108 - 110 |

| N-H+ | 1.02 - 1.04 | C-N-H+ | 120 - 122 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. tandfonline.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. irjweb.com

Table 2: Calculated Electronic Properties of Bromo-Pyridine Analogs Note: The values below are representative of those obtained for similar molecules using DFT (B3LYP) methods and are presented in electron volts (eV).

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 |

| Chemical Hardness | η | 2.2 to 2.8 |

| Electronegativity | χ | 3.8 to 4.8 |

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational analysis using DFT is a valuable technique for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations can predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved, such as stretching, bending, and torsion. derpharmachemica.com

Potential Energy Distribution (PED) analysis is often performed to provide a complete assignment of the fundamental vibrational modes. researchgate.net This allows for a detailed correlation between the calculated frequencies and the specific movements of functional groups within the molecule, such as the C-Br stretch, C-H vibrations of the methyl group, and the pyridine ring modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table shows typical frequency ranges for vibrational modes in substituted pyridines, calculated by DFT methods.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| N-H+ Stretching | 3200 - 3400 |

| C-H Stretching (Aromatic) | 3050 - 3150 |

| C-H Stretching (Methyl) | 2950 - 3050 |

| C=N / C=C Ring Stretching | 1450 - 1650 |

| C-H Bending (Methyl) | 1350 - 1470 |

| C-Br Stretching | 500 - 650 |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving 4-Bromo-2-methyl-pyridine. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, where the bromine atom is substituted, DFT can be used to map the entire reaction pathway. researchgate.netmdpi.com

This involves locating and calculating the energies of all reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding activation energies, the rate-determining step of the reaction can be identified. This provides a detailed, atomistic understanding of the reaction's feasibility and kinetics, guiding the optimization of experimental conditions. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Exploration

While quantum chemical calculations are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of every atom in the system over time, based on a force field that describes the interatomic interactions.

These simulations provide critical insights into how solvent molecules (e.g., water, ethanol) interact with the solute, influencing its conformation and stability. For reaction pathway exploration, MD can reveal the dynamic accessibility of reactive sites and the role of the solvent in stabilizing or destabilizing transition states, which can significantly affect reaction rates and outcomes.

Computational Approaches to Structure-Reactivity Relationships

A primary goal of computational chemistry is to establish clear structure-reactivity relationships. By integrating data from various computational methods, a comprehensive model of the molecule's chemical behavior can be constructed. For this compound, this involves correlating its calculated electronic and structural properties with its observed reactivity.

One powerful tool in this regard is the Molecular Electrostatic Potential (MEP) map. urfu.ruscispace.com The MEP visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scispace.com For the protonated pyridine ring, the MEP would show a strong positive potential around the N-H+ group, indicating a site susceptible to nucleophilic attack, while the π-system of the ring and the electronegative bromine atom would also significantly influence the potential map and, consequently, the molecule's interaction with other reagents.

Applications of 4 Bromo 2 Methyl Pyridine Hydrochloride in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The pyridine (B92270) moiety is a fundamental scaffold in a vast number of pharmaceutical compounds. 4-Bromo-2-methyl-pyridine hydrochloride provides a strategic starting point for the synthesis of complex drug molecules due to the differential reactivity of its substituents. The bromine atom is particularly useful as it can be readily replaced or used in cross-coupling reactions to build molecular complexity.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs. nih.govrsc.orgnih.gov The pyridine ring system present in 4-bromo-2-methyl-pyridine is a common core in many bioactive molecules. researchgate.net This compound acts as a key intermediate, allowing for the construction of more elaborate heterocyclic systems. The bromine atom at the 4-position is a versatile handle for introducing various functional groups through reactions like the Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netguidechem.com This enables the attachment of different aryl or heteroaryl groups, leading to a diverse library of potential drug candidates. For instance, research has shown the optimization of Suzuki coupling reactions using 4-bromo-2-methylpyridine (B16423) derivatives to synthesize substituted pyridines with significantly improved yields. researchgate.netguidechem.com

Table 1: Examples of Bioactive Nitrogen-Containing Heterocyclic Drug Classes

| Drug Class | Example(s) | Core Heterocycle | Therapeutic Use |

|---|---|---|---|

| Proton Pump Inhibitors | Omeprazole, Pantoprazole | Pyridine, Benzimidazole | Acid reflux, Ulcers |

| Antiemetics | Ondansetron | Carbazole, Imidazole | Nausea, Vomiting nih.govrsc.org |

| Antivirals | Acyclovir | Purine (Guanine analog) | Herpes virus infections nih.govrsc.org |

| Antihypertensives | Losartan | Imidazole, Tetrazole | High blood pressure nih.govrsc.org |

This table illustrates the prevalence of nitrogen-containing heterocyclic scaffolds in modern medicine, a field where precursors like this compound are instrumental.

The strategic placement of the bromo and methyl groups on the pyridine ring makes this compound an ideal starting material for constructing advanced and complex bioactive molecules. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the methyl group can be functionalized or can influence the electronic properties and steric environment of the molecule.

Research has demonstrated the synthesis of phenylpicolinamide derivatives of Sorafenib, an established anticancer drug, utilizing pyridine-based building blocks. researchgate.net In these syntheses, substituted pyridines are coupled with other aromatic systems to create the final complex structure. Although not directly starting from 4-bromo-2-methyl-pyridine in the cited example, the underlying synthetic strategies, such as Suzuki coupling, are directly applicable to it. researchgate.net The ability to build such complex molecules highlights the importance of halogenated pyridine intermediates. For example, a series of novel pyridine-bridged analogues of Combretastatin-A4, a potent anticancer agent, were synthesized using sequential Suzuki coupling reactions starting from dibromopyridines. acs.org This methodology allows for the controlled, stepwise addition of different aryl groups to the pyridine core, demonstrating the utility of brominated pyridine precursors in creating structurally diverse and potentially bioactive compounds. acs.org

Building Block for Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is an important raw material and intermediate in the synthesis of agrochemicals and other specialty chemicals. chemicalbook.commedchemexpress.com Pyridine derivatives are widely used in the development of herbicides, insecticides, and fungicides due to their biological activity. The synthetic versatility of 4-bromo-2-methyl-pyridine allows for the creation of novel compounds for crop protection. The general synthetic routes applicable to pharmaceuticals, such as nucleophilic substitution and metal-catalyzed coupling reactions, are also employed in the agrochemical industry to produce active ingredients efficiently. guidechem.com

Role in Ligand Design and Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinator for metal ions. This property is extensively exploited in the design of ligands for various applications, including catalysis and materials science.

This compound is a valuable precursor for creating more complex polydentate ligands, which are organic molecules capable of binding to a metal ion through multiple donor atoms. The bromine atom can be transformed into another coordinating group or used as a point of attachment to link multiple pyridine units together. For example, 4-bromopyridine (B75155) derivatives can be used to synthesize multidentate polypyridine ligands, such as those used in dye-sensitized solar cells. researchgate.net A synthetic route starting from 2-picolinic acid leads to the formation of 4-bromo-2,6-bis(2-pyridyl)pyridine, a key precursor for dendritic polypyridine ligands. researchgate.net Similarly, other brominated pyridines are used to create ligands for biomimetic chemistry, where the bromo-substituent allows for subsequent functionalization after the ligand is tethered to a solid support. mdpi.com The synthesis of complex tetradentate pyridine-containing ligands for use in phosphorescent organic light-emitting diodes (OLEDs) also showcases the importance of substituted pyridine building blocks. nih.gov

Table 2: Research Findings on Polydentate Ligand Synthesis

| Starting Material Type | Reaction Type | Ligand Product Type | Application | Reference |

|---|---|---|---|---|

| Brominated Pyridines | Suzuki Coupling | Symmetrically/Unsymmetrically Diaryl-substituted Pyridines | Anticancer Agent Precursors | acs.org |

| 2-Picolinic Acid (via brominated intermediate) | Cyclization/Aromatization | 4-bromo-2,6-bis(2-pyridyl)pyridine | Dendritic Ligands for Solar Cells | researchgate.net |

| 2,6-Dibromopyridine | Metal-Halogen Exchange/Functionalization | 2-bromo-6-chloromethylpyridine | Immobilization of Metal Chelates | mdpi.com |

This interactive table summarizes various synthetic strategies starting from brominated pyridines to produce complex polydentate ligands for diverse applications.

Once synthesized, these polydentate pyridine-based ligands can be complexed with a variety of transition metal centers, such as iron (Fe), cobalt (Co), copper (Cu), and ruthenium (Ru). The resulting metal complexes often exhibit remarkable catalytic activity. For instance, iron(II) and cobalt(II) complexes of polydentate nitrogen ligands derived from pyridine moieties are active catalysts for the oligomerization of ethylene. researchgate.net Copper(II) complexes with pyridine-based polydentate ligands have been shown to be highly efficient and reusable catalysts for C-N bond-forming reactions under mild conditions. nih.gov These catalysts are effective for the arylation of N-heterocyclic and amine compounds with various aryl halides. nih.gov The specific geometry and electronic environment provided by the ligand, which can be fine-tuned by starting with appropriately substituted precursors like 4-bromo-2-methyl-pyridine, are crucial for the performance of the final catalyst.

Derivatization Strategies for Analytical Method Development

The quantitative and qualitative analysis of pyridine derivatives, including this compound, is crucial for process control, quality assurance, and metabolic studies. Chemical derivatization is a common strategy employed to enhance the analyte's properties for chromatographic and spectrometric analysis. This often involves converting the analyte into a more volatile, thermally stable, or detectable form. While specific derivatization protocols for this compound are not extensively detailed in publicly available literature, general derivatization techniques for pyridines and compounds with similar functional groups are well-established and can be extrapolated.

Chemical Derivatization for Chromatographic and Spectrometric Analysis

For gas chromatography (GC) analysis, which requires volatile and thermally stable compounds, derivatization is often necessary for polar compounds like pyridine derivatives. nih.gov The primary amine group that can be introduced onto the pyridine ring via substitution of the bromine atom, or the nitrogen atom of the pyridine ring itself, can be targeted for derivatization. Common derivatization reactions for compounds containing active hydrogens (such as amines) include silylation and acylation. jfda-online.comsigmaaldrich.com

Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens to replace them with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and resolution in GC. nih.gov The reaction is typically carried out in a suitable solvent, and the conditions (temperature and time) need to be optimized for complete derivatization. sigmaaldrich.com

Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride, introduces an acyl group, which can also enhance volatility and improve chromatographic behavior. Furthermore, the introduction of fluorine atoms can significantly enhance the sensitivity of detection when using an electron capture detector (ECD). jfda-online.com

For High-Performance Liquid Chromatography (HPLC), which is suitable for a wider range of polar compounds, derivatization may not always be necessary. However, it can be employed to improve detection sensitivity or to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection, respectively. A study on the HPLC analysis of pyridine and its derivatives demonstrated successful separation on a mixed-mode column without derivatization, using a mobile phase compatible with mass spectrometry. helixchrom.com This indicates that direct analysis of this compound might be feasible. However, if derivatization is required for enhanced sensitivity or selectivity, the same principles of targeting the pyridine nitrogen or a functional group on the ring would apply.

A general workflow for derivatization prior to GC-MS analysis often involves dissolving the analyte in a suitable solvent like pyridine (which can also act as a catalyst) and adding the derivatizing agent. reddit.com The reaction mixture is then heated to ensure complete reaction before injection into the GC-MS system. nih.gov

Table 1: Representative Derivatization Reagents and their Applications for Pyridine-like Compounds This table presents general derivatization strategies applicable to pyridine derivatives. Specific conditions for this compound would require experimental optimization.

| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | Increase volatility, Improve peak shape | GC-MS |

| Trifluoroacetic anhydride (TFAA) | Amines, Alcohols | Increase volatility, Enhance ECD response | GC-ECD, GC-MS |

| Pentafluorobenzoyl chloride | Amines, Phenols | Increase volatility, Enhance ECD response | GC-ECD, GC-MS |

| Dansyl chloride | Primary and secondary amines | Introduce a fluorophore | HPLC-Fluorescence |

Applications in the Development of Functional Materials and Organic Electronics

The pyridine moiety is a valuable building block in the design of functional organic materials and for applications in organic electronics due to its electron-deficient nature and its ability to participate in various chemical transformations. The presence of a bromo-substituent on the pyridine ring, as in 4-Bromo-2-methyl-pyridine, provides a reactive site for cross-coupling reactions, allowing for the construction of larger conjugated systems with tailored electronic and photophysical properties. While specific research on this compound in this context is limited, studies on analogous bromo-pyridine derivatives highlight the potential applications.

Pyridine-based polymers have been synthesized for various applications. For instance, pyridine-containing polybenzimidazoles have been developed for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The incorporation of the pyridine group increases the number of basic sites in the polymer, which can influence its properties. Furthermore, pyridine-grafted copolymers have been shown to exhibit fluorescence and antimicrobial properties. mdpi.com The synthesis of such polymers often involves the polymerization of functionalized pyridine monomers.

In the field of organic electronics, pyridine derivatives are particularly interesting as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport. The frontier energy levels (HOMO and LUMO) of these materials can be tuned by introducing different substituents on the pyridine ring. rsc.org

A study on pyrene-pyridine integrated molecules for OLEDs included a derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br). acs.orgnih.gov This compound was investigated as a hole-transporting material (HTM). The introduction of the bromo-substituent was found to influence the carrier mobility. acs.org The device utilizing Py-Br as the HTL demonstrated good external quantum efficiency (EQE) and high luminance with reduced efficiency roll-off. acs.orgnih.gov This highlights the potential of bromo-pyridine derivatives in tuning the performance of organic electronic devices.

The general strategy for incorporating bromo-pyridines into functional materials often involves metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link the pyridine unit to other aromatic or functional moieties. This allows for the creation of a wide range of structures with specific electronic and optical properties. For example, sky-blue emitting tripyrenylpyridine derivatives for OLEDs have been synthesized using Suzuki coupling reactions with bromopyridine precursors. researchgate.net

Table 2: Research Findings on Functional Materials Derived from Bromo-Pyridine Analogs This table summarizes findings for materials synthesized from bromo-pyridine derivatives, suggesting potential applications for materials derived from this compound.

| Functional Material/Derivative | Application | Key Findings | Reference |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) | Hole-Transporting Material (HTM) in OLEDs | Good external quantum efficiency (9%) and maximum luminance of 17,300 cd/m². The bromo-substituent influences carrier mobility. | acs.org, nih.gov |

| Pyridine-based Polybenzimidazoles | Polymer Electrolyte Membrane Fuel Cells | Incorporation of pyridine increases the basicity of the polymer. | benicewiczgroup.com |

| Pyridine-grafted Copolymers | Fluorescent and Antimicrobial Materials | Polymers exhibit strong blue fluorescence and antimicrobial activity. | mdpi.com |

| Tripyrenylpyridine Derivatives | Emissive Layer in OLEDs | Synthesized via Suzuki coupling of bromopyridines; devices show sky-blue electroluminescence with high efficiency. | researchgate.net |

Future Prospects and Emerging Research Avenues for 4 Bromo 2 Methyl Pyridine Hydrochloride

Development of Sustainable and Scalable Synthetic Processes

The chemical industry is increasingly shifting towards "green" methodologies that prioritize environmental responsibility and economic viability. For a key intermediate like 4-bromo-2-methylpyridine (B16423), the development of sustainable and scalable synthetic routes is a primary research focus. Traditional multi-step syntheses often suffer from low yields and the use of hazardous reagents. google.com Current research aims to address these shortcomings by optimizing reaction conditions and employing greener alternatives.